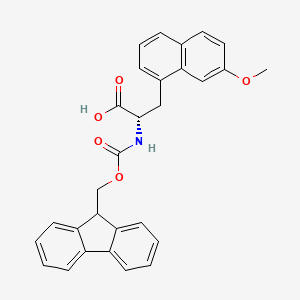

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid

CAS No.: 1380445-18-0

Cat. No.: VC5863371

Molecular Formula: C29H25NO5

Molecular Weight: 467.521

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1380445-18-0 |

|---|---|

| Molecular Formula | C29H25NO5 |

| Molecular Weight | 467.521 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C29H25NO5/c1-34-20-14-13-18-7-6-8-19(25(18)16-20)15-27(28(31)32)30-29(33)35-17-26-23-11-4-2-9-21(23)22-10-3-5-12-24(22)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 |

| Standard InChI Key | DSWOWFJBIXEPFN-MHZLTWQESA-N |

| SMILES | COC1=CC2=C(C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the class of Fmoc-protected amino acids, characterized by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a staple in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₀H₂₇NO₅, derived from:

-

Fmoc group: C₁₅H₁₃O₂

-

Amino acid backbone: C₃H₅NO₂

-

7-Methoxynaphthalen-1-yl side chain: C₁₁H₉O

The stereochemistry at the second carbon (denoted as 2S) ensures enantiomeric purity, critical for biological activity in peptide-based therapeutics .

Structural Analysis

The molecule comprises three distinct regions:

-

Fmoc protecting group: Provides UV detectability and base-labile protection for the α-amino group.

-

Propanoic acid backbone: Serves as the carboxylic acid component for peptide bond formation.

-

7-Methoxynaphthalen-1-yl moiety: A hydrophobic aromatic side chain that may enhance membrane permeability or target-specific interactions .

Synthesis and Preparation

Example Reaction Pathway:

Where R = 7-methoxynaphthalen-1-yl.

Key Intermediate: N-Fmoc-thiourea

A critical intermediate in analogous syntheses is N-Fmoc-thiourea, prepared from potassium thiocyanate and Fmoc-Cl . This intermediate facilitates cyclization reactions to form heterocyclic amino acid derivatives, though adaptations would be required for naphthalene-based side chains.

Physicochemical Properties

Predicted Properties

Spectroscopic Data

-

¹H NMR: Expected signals include:

-

IR: Stretches at 1700 cm⁻¹ (C=O, carboxylic acid) and 1650 cm⁻¹ (amide bond) .

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables iterative deprotection using piperidine, making the compound suitable for automated SPPS. Its hydrophobic side chain may:

-

Improve peptide stability against proteolytic degradation.

-

Facilitate interactions with lipid bilayers or hydrophobic protein pockets .

Medicinal Chemistry Applications

-

Targeted Drug Delivery: The naphthalene moiety could enhance binding to aryl hydrocarbon receptors (AhR) or serve as a fluorescent probe.

-

Anticancer Peptides: Hydrophobic side chains are critical in membrane-disrupting peptides .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume